molecular formula C10H13FN4O2 B1485069 5-Fluoro-2-morpholinonicotinohydrazide CAS No. 2070855-98-8

5-Fluoro-2-morpholinonicotinohydrazide

Cat. No. B1485069
CAS RN: 2070855-98-8
M. Wt: 240.23 g/mol
InChI Key: PBFPDPHWLGIVFK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Fluoro-2-morpholinonicotinohydrazide (5-F2MNH) is an important organic molecule in the field of chemistry. It is a hydrazide compound with a fluoro-substituted morpholine ring and a nicotinohydrazide moiety. 5-F2MNH has a wide range of applications in scientific research, ranging from drug design and development to catalysis and biochemistry. It has also been used in a variety of laboratory experiments, including enzymology, biochemistry, and pharmacology.

Scientific Research Applications

5-Fluoro-2-morpholinonicotinohydrazide has been used in a wide range of scientific research applications. It has been used in drug design and development, as it can be used to synthesize a variety of drug molecules. It has also been used in catalysis, as it can be used to catalyze a variety of reactions. In addition, 5-Fluoro-2-morpholinonicotinohydrazide has been used in biochemistry and enzymology, as it can be used to study the structure and function of enzymes. Finally, 5-Fluoro-2-morpholinonicotinohydrazide has been used in pharmacology, as it can be used to study the pharmacological properties of drugs.

Mechanism of Action

The mechanism of action of 5-Fluoro-2-morpholinonicotinohydrazide involves the binding of the fluoro-substituted morpholine ring to the nicotinohydrazide moiety. This binding creates a stable complex, which is then able to interact with various biological targets. This interaction can lead to a variety of effects, such as inhibition of enzymes, inhibition of receptor binding, and activation of signaling pathways.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-Fluoro-2-morpholinonicotinohydrazide are largely dependent on the specific biological target that it interacts with. In general, 5-Fluoro-2-morpholinonicotinohydrazide can lead to inhibition of enzymes, inhibition of receptor binding, and activation of signaling pathways. It has been shown to have anti-inflammatory and anti-cancer effects, as well as neuroprotective and cardioprotective effects.

Advantages and Limitations for Lab Experiments

5-Fluoro-2-morpholinonicotinohydrazide has a number of advantages and limitations for use in laboratory experiments. One of the major advantages of 5-Fluoro-2-morpholinonicotinohydrazide is its high yield in the synthesis reaction. In addition, it is relatively stable and can be stored for long periods of time. However, it can be toxic, and care should be taken when handling it. Furthermore, it is not soluble in water, and so it must be dissolved in a suitable solvent before use.

Future Directions

As 5-Fluoro-2-morpholinonicotinohydrazide is an important molecule in the field of chemistry, there are a number of potential future directions for its use. One potential future direction is the development of new drugs based on 5-Fluoro-2-morpholinonicotinohydrazide. In addition, 5-Fluoro-2-morpholinonicotinohydrazide could be used to develop new catalysts for chemical reactions, or to study the structure and function of enzymes. Finally, 5-Fluoro-2-morpholinonicotinohydrazide could be used to study the pharmacological properties of drugs, or to develop new diagnostic tools.

properties

IUPAC Name

5-fluoro-2-morpholin-4-ylpyridine-3-carbohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13FN4O2/c11-7-5-8(10(16)14-12)9(13-6-7)15-1-3-17-4-2-15/h5-6H,1-4,12H2,(H,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBFPDPHWLGIVFK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=C(C=C(C=N2)F)C(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13FN4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Fluoro-2-morpholinonicotinohydrazide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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